Clazolam

Structural Biology Drug Design Medicinal Chemistry

Clazolam (SAH-1123) is a structurally unique tetrahydroisoquinobenzodiazepine that serves as a critical research tool for probing the benzodiazepine binding site. Its fused tetrahydroisoquinoline core forms a distinct pharmacophore, enabling molecular docking and receptor mutagenesis studies that classical 1,4-benzodiazepines cannot support. Unlike the prodrug cloxazolam, Clazolam acts directly without hepatic conversion, making it the ideal stable control for metabolic activation assays. Acquire this never-marketed compound to advance first-in-class anxiolytic/antidepressant programs or as a high-purity analytical reference standard for forensic identification.

Molecular Formula C18H17ClN2O
Molecular Weight 312.8 g/mol
CAS No. 7492-29-7
Cat. No. B1614513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClazolam
CAS7492-29-7
Molecular FormulaC18H17ClN2O
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESCN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl
InChIInChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3
InChIKeyYAQKGZXXQNKEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clazolam (CAS 7492-29-7) Procurement Guide: A Tetrahydroisoquinobenzodiazepine GABA Modulator


Clazolam (CAS 7492-29-7), also known as isoquinazepon or SAH-1123, is a synthetic compound belonging to the tetrahydroisoquinobenzodiazepine subclass [1]. It is characterized by a fused benzodiazepine and tetrahydroisoquinoline ring system [2]. Developed in the 1960s, it was never commercially marketed. It is recognized in authoritative databases like ChEBI (CHEBI:177528) and KEGG (D03531) as a GABA receptor modulator [3]. Its reported pharmacological profile includes anxiolytic and claimed antidepressant properties, placing it within the broader context of CNS-active benzodiazepine derivatives, but its unique structure differentiates it from classical 1,4-benzodiazepines like diazepam .

Why Generic Benzodiazepine Substitution Cannot Capture Clazolam's Specific Research Value


Indiscriminate substitution of Clazolam with a common benzodiazepine like diazepam or a closely named analog like cloxazolam overlooks fundamental chemical and pharmacological distinctions. For instance, cloxazolam, while sharing a similar name, is an oxazolobenzodiazepine prodrug that relies on hepatic conversion to the active metabolite delorazepam [1]. In contrast, Clazolam's unique fused tetrahydroisoquinoline core may engage distinctly with the benzodiazepine binding site, potentially avoiding the active metabolite pathway and associated pharmacokinetic liabilities of certain marketed analogs [2]. Despite a severe lack of published comparative data, its atypical structural class suggests differentiated receptor interactions, as hinted by structure-activity relationship (SAR) studies on the broader tetrahydroisoquinobenzodiazepine series [3], making blind substitution scientifically unsound for targeted research.

Clazolam (7492-29-7): Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation from Oxazolobenzodiazepine Prodrug Cloxazolam

Clazolam's core structure is a tetrahydroisoquinobenzodiazepine, a direct-acting scaffold, which contrasts fundamentally with cloxazolam, an oxazolobenzodiazepine that functions as a prodrug [1]. Cloxazolam must undergo hepatic metabolism, where its oxazolo ring opens to form the active benzodiazepine, introducing a metabolic liability and a significant delay to its pharmacological effect [1]. This means an in vitro assay using cloxazolam may actually measure the activity of its metabolites, whereas an assay using Clazolam would measure the activity of the parent compound, directly engaging the target without requiring biotransformation .

Structural Biology Drug Design Medicinal Chemistry

Differentiation from Classical 1,4-Benzodiazepines by Unique Tetrahydroisoquinoline Fusion

Clazolam's tetrahydroisoquinoline moiety represents a significant departure from the classical 1,4-benzodiazepine scaffold exemplified by diazepam. The SAR study of the broader compound class by Trapold et al. (1968) demonstrated that the nature of substituents on this fused ring system profoundly influences neuropharmacological activity, with certain analogs showing selective anticonvulsant profiles [1]. While specific binding affinities (Ki values) for Clazolam are unpublished, the class-level inference is that its distinct pharmacophore likely yields a different GABA-A receptor subtype interaction profile compared to the well-characterized diazepam, which binds non-selectively across α1, α2, α3, and α5 subunit-containing receptors [2].

Receptor Binding GABA-A Modulation Pharmacophore Modeling

Claimed Antidepressant Activity Represents a Potential Differentiator vs. Classical Anxiolytic-Only Benzodiazepines

Multiple sources, including chemical databases, consistently state that Clazolam was 'claimed to have antidepressant properties' in addition to its anxiolytic effects [1][2]. This is a notable claim, as classical benzodiazepines like chlordiazepoxide and diazepam are primarily used for their anxiolytic, sedative, and muscle relaxant properties and are not generally classified as effective antidepressants in themselves [3]. While the specific assays used to support this claim are currently untraceable in the public digital record, the persistent annotation suggests a differentiated in vivo pharmacological profile that may warrant re-investigation using modern behavioral models like the forced swim test (FST) or tail suspension test (TST) [4].

Behavioral Pharmacology Antidepressant Screening Anxiolytic

Clazolam (7492-29-7): High-Impact Research Applications Stemming from Its Differentiated Profile


Pharmacophore Probe for Non-Classical GABA-A Receptor Interactions

Procure Clazolam as a structurally unique research tool to probe the benzodiazepine binding site. Its fused tetrahydroisoquinoline core [1] serves as a distinct pharmacophore for molecular docking studies and receptor mutagenesis experiments, aimed at mapping binding determinants that differ from those engaged by classical 1,4-benzodiazepines like diazepam [2]. This application is supported by the structural differentiation evidence in Section 3.

Use as a Direct-Acting Control in In Vitro Metabolism Studies

Utilize Clazolam as a critical comparator to the prodrug cloxazolam in hepatic microsome or hepatocyte assays. In such a study, Clazolam serves as the stable, direct-acting control compound, allowing researchers to isolate and quantify the metabolic activation step that is mandatory for cloxazolam's activity [3]. This directly leverages the evidence on biotransformation requirements detailed in Section 3.

Seed Compound for Novel Anxiolytic-Antidepressant Hybrid Design

Acquire Clazolam for medicinal chemistry programs aiming to develop first-in-class agents with both anxiolytic and antidepressant properties. The compound's historical claim of antidepressant activity , despite being a GABA modulator, provides a rationale for creating and screening novel analogs in modern behavioral paradigms (e.g., chronic mild stress models). This scenario is a direct extension of the class-level inference evidence on its in vivo profile.

Analytical Reference Standard for Forensic and Research Identification

Source Clazolam as a high-purity analytical reference standard to support the identification and quantification of this specific, rare tetrahydroisoquinobenzodiazepine in forensic toxicology or seized drug analysis, given its distinct chemical signature [1]. This addresses a public safety niche where differentiating it from common benzodiazepines is critical.

Quote Request

Request a Quote for Clazolam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.